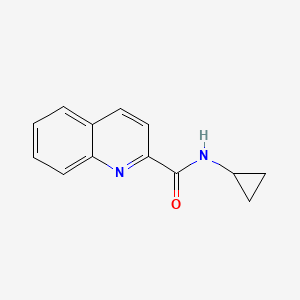

N-cyclopropylquinoline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(14-10-6-7-10)12-8-5-9-3-1-2-4-11(9)15-12/h1-5,8,10H,6-7H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPZJPQGXHRNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropylquinoline 2 Carboxamide and Its Analogues

Classical Quinoline (B57606) Ring Synthesis Approaches

The formation of the quinoline nucleus is a foundational step in the synthesis of N-cyclopropylquinoline-2-carboxamide. Several classical methods have been developed for this purpose, each with distinct starting materials and mechanistic pathways that result in different substitution patterns on the quinoline ring.

Friedländer Reaction Modifications for Quinoline Carboxamides

The Friedländer synthesis is a versatile and straightforward method for constructing quinoline rings. jk-sci.com It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a second carbonyl-containing compound that possesses a reactive α-methylene group. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to yield the aromatic quinoline system. wikipedia.orgnih.gov

To apply this method for the synthesis of a precursor to this compound, such as ethyl quinoline-2-carboxylate or quinoline-2-carboxamide (B1208818) itself, a 2-aminobenzaldehyde would be reacted with an appropriate pyruvate (B1213749) derivative. For instance, reacting 2-aminobenzaldehyde with ethyl pyruvate would yield ethyl quinoline-2-carboxylate, which can then be converted to the target amide.

The reaction's versatility is enhanced by the wide array of catalysts that can be employed to improve efficiency and yield, particularly under milder or more environmentally benign conditions. nih.gov Innovations include the use of microwave irradiation, ionic liquids, and various Lewis or Brønsted acid catalysts. jk-sci.comnih.gov

| Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | Solvent-free, microwave irradiation | Rapid, efficient, solvent-free | organic-chemistry.org |

| Iodine (I₂) | Conventional heating | Mild, efficient catalyst | wikipedia.orgorganic-chemistry.org |

| Neodymium(III) nitrate | Conventional heating | Efficient Lewis acid catalyst | wikipedia.org |

| ZnCl₂ on Fe₃O₄@SiO₂ | Solvent-free, 60 °C | Magnetic, reusable nanocatalyst with 95% yield | nih.gov |

| Trifluoroacetic acid | Conventional heating | Commonly used strong acid catalyst | wikipedia.org |

Pfitzinger Reaction for Quinoline Carboxylic Acid Precursors

The Pfitzinger reaction is a prominent method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.orgjocpr.com The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to produce the final quinoline-4-carboxylic acid product. wikipedia.org

While the Pfitzinger reaction is a powerful tool for accessing quinoline carboxylic acids, its inherent mechanism directs substitution to the 4-position of the quinoline ring. researchgate.netjocpr.com Therefore, it is not a direct route for synthesizing quinoline-2-carboxylic acid, the immediate precursor to this compound. A variation known as the Halberkann variant, which uses N-acyl isatins, leads to 2-hydroxy-quinoline-4-carboxylic acids, which is also not the desired isomeric precursor. wikipedia.org

| Isatin Derivative | Carbonyl Compound | Conditions | Product | Reference |

|---|---|---|---|---|

| Isatin | Enolizable Ketone | Strongly alkaline medium (e.g., KOH in ethanol) | Substituted quinoline-4-carboxylic acid | jocpr.com |

| Isatin | 1-Phenylmercapto-2-propanone | Base | 3-Phenylmercapto-4-quinaldinecarboxylic acid | acs.org |

| N-Acyl isatin | Carbonyl Compound | Base | 2-Hydroxy-quinoline-4-carboxylic acid | wikipedia.org |

Camps' Cyclization Reaction

The Camps' cyclization is a reaction that transforms an o-acylaminoacetophenone into a hydroxyquinoline (quinolone) using a hydroxide (B78521) base. wikipedia.orgchem-station.com Depending on the structure of the starting material and the reaction conditions, the cyclization can proceed via two different pathways, potentially leading to a mixture of a 2-hydroxyquinoline (B72897) and a 4-hydroxyquinoline (B1666331). wikipedia.org

This method is valuable for producing quinolone structures. researchgate.net However, like the Pfitzinger reaction, the standard Camps cyclization does not directly yield the non-hydroxylated quinoline-2-carboxylic acid backbone required for the target compound. The synthesis of the necessary o-acylaminoacetophenone precursor and subsequent removal of the hydroxyl group from the product would involve additional synthetic steps, making this a less direct approach.

| Starting Material | Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| o-Acylaminoacetophenone | Hydroxide ion (e.g., NaOH/KOH) | Mixture of 2-hydroxy- and 4-hydroxyquinolines | wikipedia.org |

| N-(2-formylphenyl)-2-(2-nitrophenyl)acetamide | Base | Precursor for Indoloquinoline Alkaloids | researchgate.net |

| Acylisatin derivative | Base (e.g., aq. potash) | 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid | researchgate.net |

Gould-Jacobs Reaction Variants

The Gould-Jacobs reaction is a multi-step process for preparing 4-hydroxyquinoline derivatives. wikipedia.org The synthesis begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com The resulting intermediate is then cyclized at high temperatures, often in a high-boiling solvent like diphenyl ether, to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu Subsequent saponification of the ester to the carboxylic acid, followed by thermal decarboxylation, yields a 4-hydroxyquinoline. wikipedia.orgyoutube.com

The mechanism dictates that cyclization occurs to form the 4-oxo (or 4-hydroxy) tautomer. wikipedia.org Consequently, the Gould-Jacobs reaction is a standard method for accessing the 4-hydroxyquinoline scaffold and is not suitable for the direct synthesis of 2-substituted quinolines like quinoline-2-carboxylic acid. Microwave-assisted protocols have been developed to shorten reaction times and improve yields, but the regiochemical outcome remains the same. ablelab.eu

| Starting Materials | Conditions | Yield of Cyclized Product | Reference |

|---|---|---|---|

| Aniline, Diethyl ethoxymethylenemalonate | 250 °C, 20 min (Microwave) | 1% | ablelab.eu |

| Aniline, Diethyl ethoxymethylenemalonate | 300 °C, 20 min (Microwave) | 37% | ablelab.eu |

| Aniline, Diethyl ethoxymethylenemalonate | 300 °C, 5 min (Microwave) | 47% | ablelab.eu |

Formation of the Carboxamide Linkage

Once the precursor, quinoline-2-carboxylic acid, has been synthesized, the final step is the formation of the amide bond with cyclopropylamine (B47189).

Direct Amidation Reactions

The formation of an amide from a carboxylic acid and an amine is a fundamental transformation. The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and typically requires high temperatures to drive off the water that is formed as a byproduct.

A more common and reliable laboratory-scale method involves the activation of the carboxylic acid. orgsyn.org Quinoline-2-carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, by treating it with a reagent like thionyl chloride or oxalyl chloride. ajchem-a.com This highly reactive quinoline-2-carbonyl chloride is then reacted with cyclopropylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to afford this compound in high yield.

In recent years, significant research has focused on "direct amidation" methods that bypass the need for stoichiometric activating agents and the formation of reactive intermediates like acyl chlorides. orgsyn.org These methods utilize catalysts to facilitate the direct coupling of a carboxylic acid and an amine. Catalysts based on boron (e.g., boronic acids) or metals like zirconium (e.g., ZrCl₄) have been shown to be effective for this transformation, offering a more atom-economical approach. orgsyn.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Acyl Chloride Formation | 1. Thionyl chloride (SOCl₂) or Oxalyl Chloride 2. Cyclopropylamine, Base (e.g., Et₃N) | Classical, reliable, high-yielding two-step process. | ajchem-a.com |

| Catalytic Direct Amidation | Cyclopropylamine, ZrCl₄ (catalyst) | Direct one-step coupling of acid and amine. | orgsyn.org |

| Catalytic Direct Amidation | Cyclopropylamine, Boronic acid (catalyst) | Alternative catalytic system for direct amidation. | orgsyn.org |

Introduction of the Cyclopropyl (B3062369) Group and Other N-Substituents

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often used as a bioisostere for double bonds or to introduce conformational rigidity and improve metabolic stability. wikipedia.orgnih.gov In the context of this compound, the cyclopropyl moiety is most commonly introduced by using cyclopropylamine as a nucleophile in the amide bond-forming reaction with an activated quinoline-2-carboxylic acid derivative.

The direct synthesis approach involves reacting quinoline-2-carbonyl chloride or the in-situ activated quinoline-2-carboxylic acid with cyclopropylamine. This is the most straightforward and widely applied method for installing the N-cyclopropyl group and other N-substituents. A study focused on the synthesis of a broad range of quinoline-2-carboxamides demonstrated this principle by reacting the acid chloride with a variety of amines, including N-cycloheptylamine and N-cyclohexylamine, to generate the corresponding N-substituted amides. nih.gov This highlights the versatility of using different primary or secondary amines to create a diverse set of analogues.

While direct cyclopropanation on the amide nitrogen after its formation is less common, various methods exist for the synthesis of cyclopropanes in other contexts, such as the Simmons-Smith reaction or transition-metal-catalyzed cross-coupling reactions involving cyclopropyl Grignard or boronate reagents. organic-chemistry.org However, for the synthesis of N-substituted amides, the convergent strategy of coupling an acid with a pre-functionalized amine is generally more efficient and higher yielding.

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. bohrium.com These principles can be applied to the synthesis of this compound, particularly in the preparation of the quinoline-2-carboxylic acid precursor. ijpsjournal.com

Traditional methods for synthesizing the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often require harsh conditions, strong acids, and high temperatures. tandfonline.comresearchgate.netrsc.org Modern research has focused on developing greener alternatives. ijpsjournal.com

Key green strategies applicable to quinoline synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. tandfonline.comresearchgate.net For example, a microwave-assisted Skraup synthesis has been reported. tandfonline.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a major goal of green chemistry. tandfonline.comresearchgate.net The synthesis of quinoline derivatives has been successfully demonstrated in water under microwave conditions. tandfonline.com

Catalyst Development: The use of efficient and recyclable catalysts can replace stoichiometric reagents that generate large amounts of waste. This includes the use of metal catalysts for cyclization reactions or organocatalysts. bohrium.comrsc.org

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single step to form a complex product, which increases efficiency and reduces the number of synthetic and purification steps. rsc.org

Synthetic Strategies for Analogues and Libraries

The systematic synthesis of analogues and libraries of related compounds is a critical component of modern drug discovery, allowing for the exploration of structure-activity relationships (SAR). For this compound, several strategies can be employed to generate a library of analogues for biological screening.

The most common approach is parallel synthesis , where a common intermediate is reacted with a diverse set of building blocks.

Varying the N-Substituent: As previously discussed, quinoline-2-carbonyl chloride can be reacted with a library of different primary and secondary amines to produce a wide array of N-substituted quinoline-2-carboxamides. nih.gov This allows for the exploration of how the size, shape, and electronic properties of the N-substituent affect biological activity.

Varying the Quinoline Core: A library of substituted quinoline-2-carboxylic acids can be prepared using established quinoline syntheses (e.g., Friedländer, Pfitzinger) with a variety of substituted anilines or carbonyl compounds. rsc.org These substituted quinoline acids can then be coupled with cyclopropylamine (or other amines) to generate analogues with modifications on the heterocyclic ring system. For example, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides was prepared by reacting an 8-hydroxy precursor with various alkyl and benzyl (B1604629) halides, demonstrating functionalization of the quinoline ring late in the synthesis. nih.govresearchgate.net

These combinatorial and parallel synthesis approaches enable the rapid generation of hundreds of distinct but related compounds, which is essential for identifying lead compounds with optimized properties. acs.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinoline-2-carboxylic acid |

| Cyclopropylamine |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |

| N,N-diisopropylethylamine (DIPEA) |

| Quinoline-2-carbonyl chloride |

| Dicyclohexylcarbodiimide (DCC) |

| Diisopropylcarbodiimide (DIC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| Thionyl chloride |

| Oxalyl chloride |

| 8-Hydroxyquinoline-2-carboxylic acid |

| Sulfanilamide |

| N-cycloheptylamine |

| N-cyclohexylamine |

Structural Elucidation and Conformational Analysis in Research

Spectroscopic Techniques for Structure Confirmation

The initial confirmation of the molecular structure of N-cyclopropylquinoline-2-carboxamide is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be expected to show distinct signals for the protons of the quinoline (B57606) ring, the cyclopropyl (B3062369) group, and the amide N-H proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the quinoline core. The protons of the cyclopropyl ring would likely appear as a complex multiplet in the aliphatic region of the spectrum.

¹³C NMR spectroscopy would provide evidence for all the carbon atoms in the molecule. The carbonyl carbon of the amide group would be identifiable by its characteristic downfield chemical shift. The distinct signals for the carbons of the quinoline and cyclopropyl rings would further corroborate the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum would be expected to exhibit characteristic absorption bands for the N-H stretching vibration of the amide group, the C=O stretching vibration of the amide carbonyl, and the C=N and C=C stretching vibrations of the quinoline ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula, C₁₃H₁₂N₂O.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

|---|---|

| ¹H NMR | Signals for quinoline, cyclopropyl, and amide (N-H) protons |

| ¹³C NMR | Resonances for quinoline, cyclopropyl, and carbonyl carbons |

| IR | N-H stretch, C=O stretch, C=N and C=C aromatic stretches |

| Mass Spec | Molecular ion peak corresponding to C₁₃H₁₂N₂O |

Note: This table is based on predicted data as specific experimental values for this compound are not publicly available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's solid-state conformation.

Although a crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of related structures, such as N-(4-nitrophenyl)quinoline-2-carboxamide, provides insights into the potential solid-state conformation spectrabase.comresearchgate.netresearchgate.net. In such structures, the quinoline ring system is typically planar. The relative orientation of the carboxamide group and the N-substituent is a key conformational feature.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-8 |

| b (Å) | ~13-14 |

| c (Å) | ~13-14 |

| β (°) | ~91-92 |

| Z | 4 |

Note: This data is hypothetical and based on the crystallographic data of a similar compound, N-(4-nitrophenyl)quinoline-2-carboxamide spectrabase.comresearchgate.netresearchgate.net.

Conformational Landscape Exploration

The this compound molecule possesses conformational flexibility, primarily around the amide bond and the bond connecting the cyclopropyl group to the amide nitrogen. The exploration of its conformational landscape is essential for understanding its dynamic behavior and how it might interact with biological targets.

Analysis of Hydrogen Bonding Networks and Intramolecular Interactions

Hydrogen bonding and other non-covalent interactions play a critical role in determining the structure and properties of molecules. In this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Intramolecular Hydrogen Bonding: An important structural feature of many quinoline-2-carboxamides is the potential for an intramolecular hydrogen bond between the amide N-H proton and the nitrogen atom of the quinoline ring. This interaction would lead to the formation of a stable five-membered ring, influencing the planarity of the molecule and the orientation of the substituent.

Intermolecular Hydrogen Bonding: In the solid state, this compound molecules could be expected to form intermolecular hydrogen bonds, where the N-H of one molecule interacts with the carbonyl oxygen of a neighboring molecule. These interactions would lead to the formation of chains or more complex networks, influencing the crystal packing.

The analysis of these hydrogen bonding networks, often aided by computational methods and the study of crystallographic data of related compounds, is crucial for a complete understanding of the structural chemistry of this compound.

Molecular Mechanisms of Biological Action

Target Identification and Validation

Target identification is the process of discovering the specific macromolecules, such as proteins or genes, with which a compound interacts to produce a physiological effect. wjbphs.com This can be achieved through a variety of methods, including genetic studies (like genome-wide association studies), proteomic analysis of protein expression, and functional genomics. wjbphs.com For quinoline-based compounds, a common approach involves screening against libraries of known biological targets to identify potential interactions. nih.gov

Once a potential target is identified, target validation is performed to confirm its role in the compound's activity and its relevance to a specific disease process. technologynetworks.com This validation can involve genetic techniques like siRNA to mimic the drug's effect by suppressing the target gene, or in vitro and in vivo models to observe the physiological consequences of the target's modulation. technologynetworks.comnih.gov For instance, in silico methods like inverse virtual screening and molecular docking are used to predict and analyze the binding affinity of quinoline (B57606) derivatives to potential targets, which are then confirmed through experimental assays. nih.govmdpi.com The ultimate validation comes from demonstrating a drug's efficacy and safety in clinical settings. technologynetworks.com

Enzyme Inhibition and Activation Studies

N-cyclopropylquinoline-2-carboxamide and its structural analogs have been shown to modulate the activity of several key enzymes, indicating a broad spectrum of biological action.

Kinase Inhibition (e.g., PIKK family, ATM kinase, VEGFR, EGFR, c-Met)

The quinoline scaffold is a recognized pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that control growth, proliferation, and angiogenesis. nih.gov

ATM Kinase: As a key mediator in the DNA Damage Response (DDR) pathway, Ataxia-Telangiectasia Mutated (ATM) kinase is a significant target for cancer therapeutics. researchgate.net A series of quinoline-3-carboxamide (B1254982) derivatives have been synthesized and identified as potential inhibitors of ATM kinase. Inhibition of ATM can prevent cancer cells from repairing DNA damage, potentially leading to apoptosis. researchgate.net

VEGFR, EGFR, c-Met: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met are receptor tyrosine kinases whose abnormal activation is linked to many cancers. nih.govrjeid.com The quinoline core is integral to many inhibitors targeting these receptors. For example, N-substituted-3-phenyl-1,6-naphthyridinone derivatives featuring a quinoline moiety have been developed as highly selective c-Met kinase inhibitors over VEGFR-2. nih.gov Vandetanib, a multi-target inhibitor, is active against VEGFR-2 and EGFR. mdpi.com Furthermore, various quinoline-2-carboxamide (B1208818) derivatives have been evaluated as inhibitors of c-Met kinase. nih.gov The irreversible EGFR inhibitor, Almonertinib, notably contains a cyclopropyl (B3062369) group, highlighting the potential role of this moiety in kinase binding. mdpi.com

Table 1: Examples of Quinoline-Based Kinase Inhibitors and Their Targets

| Inhibitor Class/Example | Target Kinase(s) | Biological Context | Reference(s) |

| Quinoline-3-carboxamides (B1200007) | ATM Kinase | DNA Damage Response | researchgate.net |

| N-substituted-3-phenyl-1,6-naphthyridinones | c-Met, VEGFR-2 | Cancer Angiogenesis | nih.gov |

| Quinoline-2-carboxamide derivatives | c-Met | Cancer Cell Signaling | nih.gov |

| Vandetanib | VEGFR-2, EGFR, RET | Cancer Therapy | mdpi.com |

| Pelitinib | EGFR | Cancer Therapy | nih.gov |

Topoisomerase I and II Modulation

Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. They are established targets for anticancer drugs. Some tricyclic carboxamides, which are structurally related to quinoline-carboxamides, have been shown to interfere with the action of topoisomerase II. nih.gov These compounds, such as 2-(4-pyridyl)quinoline-8-carboxamide, induce DNA-protein cross-links and double-strand breaks by stabilizing the topoisomerase II cleavage complex. nih.gov This mechanism differs from classical topoisomerase inhibitors and suggests that quinoline-based structures can modulate this enzyme's activity. nih.gov Other agents that bind to the minor groove of DNA have also been found to inhibit topoisomerase II, demonstrating that interference with the DNA-enzyme interaction is a viable mechanism for modulation. nih.gov

Photosynthetic Electron Transport (PET) Inhibition

A range of substituted quinoline-2-carboxamides have been evaluated for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov This activity is a common mechanism for herbicides, which act by blocking electron flow in photosystem II (PS II), thereby halting CO2 fixation and ATP production. mdpi.com The inhibitory activity of these compounds is often linked to their lipophilicity and the nature of the substituents on the quinoline ring. nih.govmdpi.com For instance, studies on related N-aryl-3-hydroxynaphthalene-2-carboxamides show that they inhibit PET by binding to the QB-binding niche on the D1 protein of the PS II complex. mdpi.comresearchgate.net This suggests a similar potential mechanism for quinoline-2-carboxamides.

Table 2: PET-Inhibiting Activity of Select Carboxamide Compounds

| Compound Class | Target System | Mechanism | Reference(s) |

| Quinoline-2-carboxamides | Spinach Chloroplasts | Inhibition of Photosynthetic Electron Transport (PET) | nih.gov |

| N-aryl-3-hydroxynaphthalene-2-carboxamides | Spinach Chloroplasts | Binds to QB site on D1 protein of Photosystem II | mdpi.comresearchgate.net |

| N-alkyl-3-(alkylamino)pyrazine-2-carboxamides | Spinach Chloroplasts | Inhibition of Photosystem II | researchgate.net |

Translation Elongation Factor Inhibition (e.g., PfEF2)

A significant discovery in antimalarial research was the identification of the translation elongation factor 2 (eEF2) as the molecular target for a quinoline-4-carboxamide derivative, DDD107498. nih.gov PfEF2 is the Plasmodium falciparum homolog of eEF2 and is essential for protein synthesis, catalyzing the ribosome's translocation along mRNA. nih.govpatsnap.com By inhibiting PfEF2, the compound halts protein synthesis, which is lethal to the parasite. patsnap.com This finding established PfEF2 as a viable antimalarial drug target and highlighted the potential of the quinoline scaffold to inhibit crucial protein synthesis machinery in pathogens. nih.govnih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes. nih.gov Specific isoforms are targets for various drugs. A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and tested for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net These compounds showed potent, nanomolar-level inhibition against hCA I and hCA II, with less activity against hCA IV and no significant inhibition of hCA IX. nih.govresearchgate.net The study identified a lead compound with a Kᵢ of 33.0 nM against hCA II, demonstrating that the quinoline-2-carboxamide structure is a promising scaffold for developing selective CA inhibitors. nih.govresearchgate.net

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by a Lead Quinoline-2-carboxamide Derivative (compound 5h)

| Isoform | Inhibition Constant (Kᵢ) | Reference(s) |

| hCA I | 61.9 nM | nih.govresearchgate.net |

| hCA II | 33.0 nM | nih.govresearchgate.net |

| hCA IV | 657.2 nM | nih.govresearchgate.net |

| hCA IX | Inactive | nih.govresearchgate.net |

Cyclooxygenase (COX) Inhibition

The quinoline scaffold is a recurring motif in the design of anti-inflammatory agents, including those that target cyclooxygenase (COX) enzymes. The COX enzymes, primarily COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a significant role in inflammation and pain.

Research into quinoline derivatives has revealed their potential as COX inhibitors. For instance, a series of 4-carboxyl quinoline derivatives with a methylsulfonyl group at the C-2 phenyl ring were developed as selective COX-2 inhibitors. nih.gov One of the most potent compounds in this series, 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, demonstrated a COX-2 inhibitory concentration (IC50) of 0.043 µM, which was more potent than the reference drug celecoxib (B62257) (IC50 = 0.060 µM). nih.gov Molecular modeling suggested that the carboxyl group of the quinoline could interact with Arg120 in the COX-2 active site. nih.gov

Furthermore, quinoline-2-carboxamide-based compounds have been specifically investigated for their dual inhibitory action against both COX and lipoxygenase (LOX) enzymes. biointerfaceresearch.com Certain quinoline-2-carboxamide derivatives showed potent activity against COX-2, with IC50 values of 1.21 µM and 1.14 µM, comparable to celecoxib. biointerfaceresearch.com Other studies have explored quinoline glycoconjugates and found that compounds with a 6-fluoro-2-phenylquinoline-4-carboxamide or a 2-(thiophen-2-yl)quinoline-4-carboxamide moiety exhibited significant anti-inflammatory activity by inhibiting human COX-2. researchgate.net

Although these findings highlight the potential of the quinoline-carboxamide scaffold for COX inhibition, specific studies on the COX inhibitory activity of this compound are not available in the current literature. The existing data on related compounds, however, provide a strong rationale for investigating this specific molecule as a potential COX inhibitor.

Aryl Hydrocarbon Receptor (AHR) Modulation

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor involved in regulating various biological processes, including immune responses and cellular differentiation. Therapeutics targeting AHR have shown efficacy in conditions like atopic dermatitis. nih.gov

Studies have identified certain carboxamide derivatives as potent modulators of AHR signaling. nih.gov Notably, derivatives of laquinimod, a quinoline-3-carboxamide, have been shown to activate AHR signaling at low nanomolar concentrations. nih.govneurology.org Laquinimod's immunomodulatory effects are believed to be mediated, at least in part, through AHR-dependent activation of natural killer (NK) cells. neurology.org One particular tasquinimod (B611174) derivative, IMA-06504, and its prodrug, IMA-07101, acted as full agonists of AHR and were effective in inducing epidermal differentiation proteins. nih.gov

While these studies focus on quinoline-3-carboxamide derivatives, they underscore the capability of the broader quinoline-carboxamide scaffold to interact with and modulate the AHR signaling pathway. There is currently no direct evidence or research available on the AHR modulatory effects of this compound. However, the established activity of its structural relatives suggests that this is a plausible and interesting area for future research.

P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that plays a key role in various pathological conditions, including inflammation and cancer, by mediating cellular functions like cell death and proliferation. nih.govnih.gov Consequently, P2X7R has emerged as an important therapeutic target.

Recent research has focused on the synthesis and evaluation of novel quinoline-carboxamide derivatives as P2X7R antagonists. nih.govnih.gov In one study, a series of quinoline-6-carboxamide (B1312354) benzenesulfonates were synthesized and tested for their inhibitory potential. nih.gov Although potency was slightly decreased with the quinoline group compared to a pyrazine (B50134) series, several derivatives showed significant activity. nih.gov For example, the 4-iodo substituted compound 2f was the most potent in its series, with an IC50 value of 0.566 µM, which was a 7-fold improvement over the standard antagonist, suramin. nih.gov The 4-fluoro (2e ) and 4-chloro (2g ) analogues also demonstrated notable potencies with IC50 values of 0.624 µM and 0.813 µM, respectively. nih.govnih.gov These compounds were found to be selective for the human P2X7R. nih.gov

These findings indicate that the quinoline-carboxamide structure is a viable scaffold for developing P2X7R antagonists. While no studies have specifically assessed this compound for this activity, the data from related quinoline-6-carboxamide derivatives suggest that it could be a promising candidate for investigation as a P2X7R antagonist.

Human Prostaglandin (B15479496) D Synthase (h-PGDS) Inhibition

Hematopoietic prostaglandin D synthase (H-PGDS) is the enzyme responsible for converting PGH2 to PGD2, a key mediator in allergic inflammation and other diseases such as Duchenne Muscular Dystrophy. google.com As such, inhibitors of H-PGDS are sought after as more selective anti-inflammatory drugs compared to general COX inhibitors. nih.gov

A fragment-based screening approach led to the discovery of quinoline-3-carboxamides as potent inhibitors of H-PGDS. nih.govresearchgate.netastx.com An initial hit, 3-cyano-quinoline, was optimized through structure-activity relationship (SAR) studies. nih.gov This led to the development of significantly more potent quinoline-3-carboxamide derivatives. A systematic substitution of the amine moiety resulted in the identification of a tool compound with an IC50 of 9.9 nM. nih.gov This selective inhibitor showed good pharmacokinetic properties in mice and effectively reduced PGD2 production in a mast cell degranulation assay. nih.gov One such potent inhibitor is GSK2894631A (7-(Difluoromethoxy)-N-((trans)-4-(2-hydroxypropan-2yl)cyclohexyl)quinoline-3-carboxamide). researchgate.net

The research to date has focused on quinoline-3-carboxamides. There is no available information regarding the potential for this compound to inhibit H-PGDS. The success in the isomeric series, however, suggests that the quinoline-carboxamide framework has the potential to interact with this enzyme, warranting future investigation into the 2-carboxamide (B11827560) derivatives.

Receptor Binding and Ligand-Receptor Interactions

Cannabinoid Receptor 2 (CB2R) Ligand Binding

The cannabinoid receptor 2 (CB2R) is predominantly expressed in the immune system and is a target for therapies aimed at treating inflammatory conditions and certain types of cancer without the psychoactive effects associated with CB1R activation. nih.gov

The quinoline scaffold has been utilized in the development of selective CB2R agonists. A study on new quinoline-2(1H)-one- and 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives, which bear a carboxamide substituent at position 3, demonstrated high affinity and selectivity for the CB2 receptor. nih.gov Two of the most promising compounds from this series acted as a full agonist and a partial agonist at the CB2R. nih.gov Additionally, a carbon-11 (B1219553) labeled 4-oxo-quinoline derivative, RS-016, has been developed as a promising radiotracer for imaging CB2R, and fluorinated analogs have shown high specificity for the receptor in vitro and in vivo. nih.gov

While these studies highlight the utility of the quinoline-3-carboxamide and 4-oxo-quinoline structures in targeting CB2R, there is no direct research on the binding of this compound to this receptor. The proven affinity of related quinoline derivatives for CB2R suggests that this could be a fruitful area of investigation for this compound.

Adenosine (B11128) Receptor Antagonism (e.g., A2a, A2b)

Adenosine receptors, including the A2A and A2B subtypes, are G protein-coupled receptors that play crucial roles in various physiological processes, including neurotransmission and immune function. nih.gov They have been identified as therapeutic targets for neurodegenerative diseases and cancer. nih.govnih.gov

The quinoline and quinazoline (B50416) (an isomer of quinoline) scaffolds have been explored for their potential as adenosine receptor antagonists. Novel quinazoline derivatives have been identified as highly effective A2A adenosine receptor (A2AR) antagonists. nih.govnih.gov For example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a potent A2AR antagonist with a Ki of 20 nM. nih.gov Further development led to derivatives with improved solubility and maintained high binding affinities. nih.gov

In the context of the A2B receptor, a novel series of quinolinone-based antagonists were identified through high-throughput screening. nih.gov Optimization of an initial hit led to an A2B antagonist with potent activity in both cAMP accumulation (5.1 nM) and IL-8 release (0.4 nM) assays. nih.gov

Although these studies involve quinazoline and quinolinone structures, they demonstrate the potential of the broader nitrogen-containing heterocyclic carboxamide family to interact with adenosine receptors. Currently, there are no published studies evaluating the activity of this compound as an adenosine receptor antagonist. The findings for related heterocyclic compounds suggest that this is a potential area for future pharmacological profiling.

Modulation of Cellular Pathways

This compound and related compounds can influence cell survival by modulating apoptosis, a form of programmed cell death essential for tissue homeostasis. nih.gov The dysregulation of apoptosis is a hallmark of cancer, and inducing this process is a key therapeutic strategy. nih.gov Apoptosis is primarily regulated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of effector caspases. nih.govmdpi.com

Research on related quinoline compounds and TSPO ligands indicates a capacity to trigger apoptosis. nih.govmdpi.com The intrinsic pathway is initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. nih.gov This event is regulated by the Bcl-2 family of proteins. nih.gov TSPO is located on the outer mitochondrial membrane and its ligands have been shown to induce apoptosis, suggesting a mechanism involving the modulation of mitochondrial function. nih.govnih.gov The extrinsic pathway is activated by the binding of death ligands like TNF-α to cell surface receptors, initiating a signaling cascade that also leads to caspase activation. mdpi.commdpi.com Studies have shown that certain quinoline derivatives can enhance caspase-mediated apoptosis, indicating an influence on these critical cell death pathways. mdpi.com

Table 1: Key Proteins in Apoptosis Pathways Modulated by Related Compounds

| Pathway Component | Function | Potential Modulation by Quinoline-based Compounds |

|---|---|---|

| TSPO | Mitochondrial protein involved in apoptosis regulation. nih.govnih.gov | Direct target, modulating mitochondrial function to initiate apoptosis. nih.gov |

| Bcl-2 Family | Regulators of the intrinsic pathway (e.g., Bcl-2, Bcl-XL). nih.govnih.gov | Phosphorylation and inactivation of anti-apoptotic members like Bcl-XL. nih.gov |

| Caspases | Proteases that execute apoptosis (e.g., Caspase-3, -8, -9). mdpi.comresearchgate.net | Stimulation of caspase-mediated apoptosis. mdpi.com |

| TNF-α | Death ligand that initiates the extrinsic pathway. mdpi.com | Overexpression can be induced by related compounds. mdpi.com |

The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Checkpoints exist to halt the cycle in response to damage or other issues. The G1 and G2/M phases are critical checkpoints. nih.gov Some therapeutic agents exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating. nih.gov

Studies on compounds with similar structures or mechanisms have shown effects on cell cycle progression. For instance, some agents can induce a G1 and G2 arrest, often associated with an increase in the cyclin-dependent kinase (Cdk) inhibitor p21. nih.gov This protein can inhibit Cdk complexes, thereby halting progression through the G1 and G2 phases. nih.gov Conversely, other related natural compounds have been found to attenuate the G2/M-phase arrest induced by conventional chemotherapeutics, which can sensitize cancer cells to treatment by pushing them into apoptosis. mdpi.com The ability of quinoline-based compounds to modulate cyclin/Cdk complexes and their inhibitors is a key aspect of their biological activity. nih.gov

Inflammation is a critical biological response, but its dysregulation is a feature of many diseases, including cancer. Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the inflammatory process. nih.govnih.gov Modulating the production and signaling of these cytokines is a valid therapeutic approach. nih.gov

The activation of microglia and other immune cells can lead to the production of these pro-inflammatory cytokines. nih.gov Research has shown that certain compounds can markedly decrease the levels of IL-1β and TNF-α in stimulated immune cells. nih.gov This modulation often occurs through the inhibition of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation. nih.gov TSPO ligands have also demonstrated anti-inflammatory effects, suggesting that targeting TSPO can lead to a reduction in inflammatory processes, potentially through the modulation of cytokine production. nih.gov

The immune system, particularly T-cell mediated immunity, plays a crucial role in recognizing and eliminating cancer cells. mdpi.com T-cells can be activated to directly kill target cells and to orchestrate a broader immune response. nih.gov Therefore, compounds that can modulate T-cell activity are of significant interest.

Studies on quinoline-3-carboxamides have demonstrated an ability to modulate primary T-cell-dependent B-cell responses. nih.govlu.se Specifically, treatment with a quinoline-3-carboxamide was found to slightly inhibit the primary serum response to an antigen, which was associated with reduced numbers of follicular T-cells. nih.govlu.se This suggests that these compounds can influence the adaptive immune response without being broadly immunosuppressive. nih.govlu.se The ability to fine-tune T-cell responses could be advantageous in the context of autoimmune diseases and cancer immunotherapy. mdpi.comnih.gov

Table 2: Effects of Quinoline-3-Carboxamides on T-cell Dependent Immune Response

| Parameter | Observation | Source |

|---|---|---|

| Primary Serum Response | Slightly inhibited | nih.govlu.se |

| Follicular T-cells | Numbers reduced in the spleen | nih.govlu.se |

| Germinal Center B-cells | Numbers reduced in the spleen | nih.govlu.se |

| Secondary Immune Response | No inhibitory effect observed | nih.govlu.se |

The DNA Damage Response (DDR) is a complex network of signaling pathways that detects, signals, and repairs DNA lesions to maintain genomic integrity. nih.govnih.gov Key kinases in this network include Ataxia telangiectasia mutated (ATM) and ATM and Rad3-related kinase (ATR). mdpi.com Since many cancer cells have defects in their DDR pathways, they become reliant on the remaining pathways, creating a vulnerability that can be exploited therapeutically. nih.govyoutube.com

Research into natural compounds has identified quinoline derivatives, such as 5-epi-nakijiquinone Q, that can influence the DDR. mdpi.com This compound was shown to cause a clear increase in the levels of phosphorylated (activated) DDR-related proteins, including ATM and p53, in pancreatic carcinoma cells. mdpi.com By modulating the DDR, such compounds can interfere with the cell's ability to repair DNA damage induced by conventional anticancer drugs, leading to increased cytotoxicity and promoting cell death. mdpi.com This strategy of targeting the DDR is a promising avenue for developing new cancer therapies. nih.govyoutube.com

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. Several derivatives of quinoline carboxamide have been identified as potent inhibitors of angiogenesis, suggesting that This compound may share this activity. The proposed mechanisms center on the disruption of key signaling pathways and cellular processes essential for blood vessel formation.

One of the primary targets for anti-angiogenic quinoline derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a crucial receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of events leading to endothelial cell proliferation, migration, and tube formation—all vital steps in angiogenesis. mdpi.com A series of novel quinoline-3-carboxamide derivatives have been designed to act as antiproliferative agents by targeting and inhibiting VEGFR-2. nih.gov The design of these molecules often includes a quinoline carboxamide nucleus, which correctly orients the molecule to interact with the hydrophobic pocket of VEGFR-2, thereby blocking its activity. nih.gov

Studies on related compounds, such as quinazoline derivatives, have demonstrated significant inhibition of angiogenesis in vivo, as seen in the chick embryo chorioallantoic membrane (CAM) assay. nih.gov Furthermore, the quinoline-3-carboxamide Linomide (Roquinimex) has been shown to possess anti-angiogenic properties, delaying the onset of neovascularization and reducing endothelial cell proliferation in vivo. bohrium.com

The anti-proliferative effect of carboxamide derivatives on endothelial cells is a key aspect of their anti-angiogenic activity. For instance, a study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, a compound with a carboxamide moiety, demonstrated significant anti-angiogenic effects with an IC50 of 15.4 µg/mL in a rat aorta model and an IC50 of 5.6 µg/mL on Human Umbilical Vein Endothelial Cells (HUVECs). nih.govnih.gov

Interactive Data Table: Anti-Angiogenic Activity of Related Carboxamide Derivatives

| Compound/Derivative Class | Assay | Target/Mechanism | Key Findings | Reference |

| Quinoline-3-carboxamide derivatives | Molecular Docking & In-vitro | VEGFR-2 Inhibition | Designed to bind to the hydrophobic pocket of VEGFR-2, showing good correlation between docking results and inhibitory activity. | nih.gov |

| 2,4-Disubstituted quinazoline derivatives | CAM Assay, HUVEC Adhesion Assay | Inhibition of Angiogenesis | Showed better inhibition of angiogenesis than thalidomide (B1683933) and significantly inhibited HUVEC adhesion. | nih.gov |

| Linomide (quinoline-3-carboxamide) | Hamster Skin-fold Chamber | Anti-angiogenesis | Delayed angiogenesis, decreased capillary growth rate, and reduced endothelial cell proliferation. | bohrium.com |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Rat Aorta Angiogenesis Assay, HUVEC Proliferation Assay | Anti-angiogenesis, Anti-proliferative | Exhibited an IC50 of 15.4 µg/mL for anti-angiogenic activity and 5.6 µg/mL for HUVEC proliferation. | nih.govnih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat Aorta Angiogenesis Assay | Anti-angiogenesis | Showed significant dose-dependent inhibition of blood vessel growth with an IC50 of 56.9 µg/mL. | waocp.orgwaocp.org |

Interference with Bacterial DNA Replication or Protein Synthesis

The quinoline core is a well-established pharmacophore in antibacterial agents, with many derivatives exerting their effects by disrupting essential bacterial processes like DNA replication and protein synthesis. nih.gov It is highly probable that This compound interferes with these mechanisms.

A primary mode of action for many quinolone-based antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are essential for managing DNA topology during replication, and their inhibition leads to a cessation of DNA synthesis and ultimately bacterial cell death. nih.gov Specifically, quinolones are known to stabilize the complex formed between the topoisomerase and cleaved DNA, which increases the number of double-stranded DNA breaks within the bacterial cell. nih.gov

Research into novel quinoline carboxamide derivatives has reinforced this mechanism. For example, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as potent inhibitors of the DNA gyrase subunit B (GyrB), a promising target for new antibiotics effective against resistant strains like MRSA. nih.gov Molecular docking studies of amino acid derivatives of quinoline carboxamides suggest that their antimicrobial activity could stem from their favorable binding at the fluoroquinolone binding site on the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase-IV. mdpi.comresearchgate.net

While direct inhibition of protein synthesis is a less commonly cited mechanism for quinolines compared to DNA replication interference, some heterocyclic compounds are known to target ribosomal RNA to inhibit protein synthesis. The broad biological activity of quinoline derivatives suggests that multiple mechanisms could be at play depending on the specific substitutions on the quinoline ring. nih.gov

Interactive Data Table: Antibacterial Mechanisms of Related Quinoline Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Proposed Mechanism | Bacterial Strains | Reference |

| Quinolones (general) | DNA gyrase, Topoisomerase IV | Inhibition of DNA replication by stabilizing the enzyme-DNA cleavage complex. | Broad spectrum | nih.govresearchgate.net |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA gyrase B (GyrB) | Inhibition of GyrB, leading to disruption of DNA replication. | Methicillin-resistant S. aureus (MRSA) | nih.gov |

| Amino acid derivatives of quinoline carboxamides | DNA gyrase (GyrA), Topoisomerase IV (ParC) | Binding to the fluoroquinolone site, inhibiting enzyme function. | S. aureus | mdpi.comresearchgate.net |

| Quinolines (general) | Various enzymes in replication | Targeting a wide range of enzymes involved in microbial replication. | General antibacterial | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Not specified | Potent anti-staphylococcal and anti-mycobacterial activity. | S. aureus, M. tuberculosis | nih.gov |

Preclinical Biological Activity Spectrum of N Cyclopropylquinoline 2 Carboxamide and Its Analogues

Antimicrobial Activities

Antibacterial Efficacy (e.g., against Gram-positive, Gram-negative bacteria, MRSA)

Quinoline (B57606) derivatives, including carboxamides, have demonstrated significant antibacterial potential. Notably, they have shown efficacy against both Gram-positive and Gram-negative bacteria, with particularly promising activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

A variety of quinoline-2-one derivatives have been identified for their potent action against several multidrug-resistant Gram-positive bacterial strains. nih.gov For instance, compound 6c (a chloro-substituted quinoline-2-one derivative) exhibited robust activity with Minimum Inhibitory Concentration (MIC) values of 0.75 µg/mL against MRSA and Vancomycin-Resistant Enterococci (VRE), and 2.50 µg/mL against Methicillin-Resistant Staphylococcus epidermidis (MRSE). nih.gov Further modifications, such as the addition of another chlorine atom to yield compound 6l , resulted in a slight decrease in potency against MRSA and VRE (MIC = 1.50 µg/mL). nih.gov Another analogue, 6o , with a bromine substitution, showed MIC values of 2.50 µg/mL against both MRSA and VRE. nih.gov

Hybrid molecules incorporating the quinoline structure have also been developed. A quinolone-coupled hybrid, 5d , showed potent effects against susceptible and drug-resistant strains like MRSA and VRE, with MIC values ranging from 4–16 µg/mL. semanticscholar.org This compound also displayed satisfactory activity against Gram-negative bacteria, including strains of Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with MICs ranging from 0.125–8 µg/mL. semanticscholar.org

Specifically targeting MRSA, certain fluoroquinolone derivatives have shown strong antibacterial action. A derivative featuring a 3-alkoxyimino-4-(cyclopropylanimo)methylpyrrolidine moiety, compound 5a , had an MIC of 2 µg/mL against MRSA, which was significantly more potent than ciprofloxacin (B1669076) and levofloxacin. ccspublishing.org.cn Similarly, indolo[3,2-b]quinoline and benzofuro[3,2-b]quinoline analogues were identified as potent anti-MRSA agents, both with MIC values of 2 µg/mL. nih.gov Some of the most potent activities have been observed with benzimidazole (B57391) quinolones, with compounds 19-22 each demonstrating an MIC of 0.125 µg/mL against MRSA. researchgate.net

| Compound/Analogue Type | Bacterium | MIC (µg/mL) | Citation |

| Quinoline-2-one (6c) | MRSA | 0.75 | nih.gov |

| Quinoline-2-one (6c) | VRE | 0.75 | nih.gov |

| Quinoline-2-one (6c) | MRSE | 2.50 | nih.gov |

| Quinoline-2-one (6l) | MRSA | 1.50 | nih.gov |

| Quinoline-2-one (6o) | MRSA | 2.50 | nih.gov |

| Quinolone Hybrid (5d) | MRSA, VRE | 4-16 | semanticscholar.org |

| Quinolone Hybrid (5d) | E. coli, P. aeruginosa, K. pneumoniae | 0.125-8 | semanticscholar.org |

| Fluoroquinolone (5a) | MRSA | 2 | ccspublishing.org.cn |

| Indolo[3,2-b]quinoline (23) | MRSA | 2 | nih.gov |

| Benzofuro[3,2-b]quinoline (24) | MRSA | 2 | nih.gov |

| Benzimidazole Quinolones (19-22) | MRSA | 0.125 | researchgate.net |

Antimycobacterial Potential (e.g., M. tuberculosis)

The quinoline scaffold is a core component of several antitubercular drugs, and research continues to explore new derivatives for their efficacy against Mycobacterium tuberculosis (M. tb). nih.gov Synthetic quinoline derivatives often function by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov

Studies on arylated quinoline carboxylic acids (QCAs) have identified compounds with activity against both replicating and non-replicating M. tb. nih.govresearchgate.net Two QCA derivatives, 7i and 7m , were highlighted as potent inhibitors of M. tb. researchgate.net Molecular docking studies suggest that these compounds likely inhibit M. tb DNA gyrase. researchgate.net

A series of quinolinone-based thiosemicarbazones were designed and tested against M. tuberculosis. All synthesized compounds showed good to excellent activity against various strains, with compounds 11d and 11e being the most active, even surpassing standard drugs like isoniazid (B1672263) and ofloxacin (B1677185) in some cases. mdpi.com Another study synthesized seven compounds combining quinoline or isoquinoline (B145761) with thiosemicarbazide, which showed MIC values ranging from 2 to 8 µg/mL against the M. tuberculosis H37Rv strain. researchgate.net Compound 5 from this series was particularly potent with an MIC of 2 µg/mL and was found to inhibit the catalase-peroxidase enzyme KatG. researchgate.net

| Compound/Analogue Type | Strain | MIC (µg/mL) | Mechanism of Action | Citation |

| Quinoline/Isoquinoline-Thiosemicarbazide Hybrids (1-7) | M. tuberculosis H37Rv | 2-8 | KatG Inhibition | researchgate.net |

| Compound 5 | M. tuberculosis H37Rv | 2 | KatG Inhibition | researchgate.net |

| Quinolinone-based Thiosemicarbazones (11d, 11e) | M. tuberculosis | Good to Excellent Activity | - | mdpi.com |

| Arylated Quinoline Carboxylic Acids (7i, 7m) | M. tuberculosis | Potent Inhibition | DNA Gyrase Inhibition | researchgate.net |

Antimalarial Efficacy (e.g., P. falciparum, P. berghei)

The cyclopropyl (B3062369) carboxamide and quinoline carboxamide scaffolds have been extensively investigated for their antimalarial properties, showing potent activity against various life stages of Plasmodium parasites.

Phenotypic screening identified cyclopropyl carboxamides as a novel antimalarial class. nih.gov The hit compounds W466 and W499 displayed modest potency against the asexual stage of P. falciparum with EC50 values of 0.11 µM and 0.28 µM, respectively, and showed no cytotoxicity to human HepG2 cells. nih.gov Structure-activity relationship (SAR) studies led to the development of WJM280 , a frontrunner with a potent asexual stage activity (EC50 of 40 nM). nih.gov Genetic studies revealed that the molecular target of this class is cytochrome b. nih.gov

Another series of cyclopropyl carboxamides yielded compound 19 , a highly potent inhibitor of P. falciparum with an IC50 of 3 nM. nih.gov This compound also demonstrated oral efficacy in a P. falciparum murine model with an ED90 of 20 mg/kg. nih.gov Similarly, the trifluoromethyl derivative GSK2645947 showed high potency against multiple P. falciparum strains with IC50 values ranging from 2 to 7 nM and an oral ED50 of 20 mg/kg in a P. falciparum mouse model. nih.gov

Quinoline-4-carboxamides have also been optimized for antimalarial activity. Starting from a hit with an EC50 of 120 nM, medicinal chemistry efforts led to molecules with low nanomolar potency. acs.org For example, compound 27 showed an EC50 of 4 nM and an ED90 of 2.6 mg/kg in a P. berghei mouse model. acs.org Another study on quinoline carboxamide-based compounds designed as Falcipain-2 inhibitors found four compounds with significant antimalarial activity; compounds Qs20 and Qs21 had IC50 values of 2.14 µM and 2.64 µM, respectively. bohrium.com

In vivo studies using P. berghei-infected mice have confirmed the efficacy of these compounds. Two compounds, 13g and 14g , administered intraperitoneally at 30 mg/kg, reduced parasitemia by 25% and 50%, respectively. researchgate.net

| Compound/Analogue Type | Parasite Strain | In Vitro IC50/EC50 | In Vivo Efficacy (mouse model) | Citation |

| Cyclopropyl Carboxamide (W466) | P. falciparum | 0.11 µM (EC50) | - | nih.gov |

| Cyclopropyl Carboxamide (W499) | P. falciparum | 0.28 µM (EC50) | - | nih.gov |

| Cyclopropyl Carboxamide (WJM280) | P. falciparum | 40 nM (EC50) | - | nih.gov |

| Cyclopropyl Carboxamide (19) | P. falciparum | 3 nM (IC50) | 20 mg/kg (ED90) | nih.gov |

| Cyclopropyl Carboxamide (GSK2645947) | P. falciparum (various strains) | 2-7 nM (IC50) | 20 mg/kg (ED50) | nih.gov |

| Quinoline-4-carboxamide (27) | P. falciparum | 4 nM (EC50) | 2.6 mg/kg (ED90, P. berghei) | acs.org |

| Quinoline Carboxamide (Qs20) | P. falciparum | 2.14 µM (IC50) | - | bohrium.com |

| Quinoline Carboxamide (Qs21) | P. falciparum | 2.64 µM (IC50) | - | bohrium.com |

| Compound 13g | P. falciparum Dd2 | 0.11 µM (IC50) | 25% parasitemia reduction at 30 mg/kg (P. berghei) | researchgate.net |

| Compound 14g | P. falciparum Dd2 | 0.10 µM (IC50) | 50% parasitemia reduction at 30 mg/kg (P. berghei) | researchgate.net |

Antiparasitic (e.g., Trypanosoma cruzi, Leishmania)

The therapeutic potential of quinoline derivatives extends to other protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species.

Several 2-substituted quinoline compounds have demonstrated significant antileishmanial activity. nih.gov Originating from natural products, synthetic optimization has led to potent derivatives. For example, 2-n-propylquinoline showed moderate in vitro activity on Leishmania promastigotes with IC50 values between 100 to 250 µM, but demonstrated significant efficacy in vivo. nih.gov Further modifications led to compound 26g (3-(6-chloro-7-fluoro-4-morpholino)quinoline prop-2-en-1-ol), which exhibited a potent IC50 value of 0.22 µM against L. donovani amastigotes. nih.gov A formulation of 2-n-propylquinoline with hydroxypropyl-beta-cyclodextrin (2-n-PQ-HPC) was active against intramacrophage amastigotes with an IC50 of 6 µM. nih.gov

Against T. cruzi, a study of metabolism modifier compounds identified several with anti-parasitic activity. nih.gov While specific N-cyclopropylquinoline-2-carboxamide data is limited, related heterocyclic structures show promise. For instance, dorsomorphin (B1670891) and 17-DMAG displayed potent activity against T. cruzi with IC50 values of 0.24 µmol L⁻¹ and 0.52 µmol L⁻¹, respectively. nih.gov Another study on quinolines-1,2,3-triazolylcarboxamides (QTCA) investigated their activity against Trichomonas vaginalis. mdpi.com

| Compound/Analogue Type | Parasite | In Vitro IC50 | Citation |

| 2-n-propylquinoline | Leishmania promastigotes | 100-250 µM | nih.gov |

| Compound 26g | L. donovani amastigotes | 0.22 µM | nih.gov |

| 2-n-PQ-HPC | L. donovani amastigotes | 6 µM | nih.gov |

| Dorsomorphin | T. cruzi | 0.24 µmol L⁻¹ | nih.gov |

| 17-DMAG | T. cruzi | 0.52 µmol L⁻¹ | nih.gov |

Anticancer Activities

Activity against Various Cancer Cell Lines (e.g., glioblastoma, colon, breast, lung, leukemia, ovarian, prostate)

Quinoline and its carboxamide derivatives are recognized for their significant anticancer properties, acting through various mechanisms such as the inhibition of tubulin polymerization, protein kinases, and topoisomerases. nih.govnih.govnih.gov

A series of novel quinoline-3-carboxamides (B1200007) showed consequential cytotoxicity towards breast cancer cells. nih.gov In another study, quinoline-carboxamide derivatives were evaluated against four cancer cell lines: MCF-7 (breast), CACO-2 (colorectal adenocarcinoma), HepG-2 (liver), and HCT-116 (colon). researchgate.net Compounds 4c and 4d were particularly potent against the HepG-2 cell line with IC50 values of 8.02 µM and 6.95 µM, respectively. Compound 4c was also more potent than the reference drug 5-FU against the HCT-116 cell line, with an IC50 of 7.15 µM. researchgate.net

Research into 3-phenylquinolinone derivatives identified compound 58 as a potent agent against breast cancer cell lines MCF-7 (IC50 = 1.05 µM), MDA-MB-231 (IC50 = 0.75 µM), and SKBR-3 (IC50 = 0.78 µM), with no significant toxicity to normal cells. nih.gov Another series of CA-4 analogues carrying a quinoline scaffold yielded compounds 62 and 63 , which showed extremely potent activity against leukemia (K562) cells with IC50 values ranging from 2 nM to 11 nM. nih.gov

In the context of prostate cancer, a copper complex of 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide (CuHQTS ) demonstrated strong anticancer activity against cisplatin-resistant prostate cancer cells in vitro. nih.gov Furthermore, structural optimization of isoquinoline derivatives led to the discovery of compound 46 , which showed potent inhibitory activity against the neuroendocrine prostate cancer (NEPC) cell line LASCPC-01 with an IC50 value of 0.47 μM. researchgate.net

| Compound/Analogue Type | Cancer Cell Line | Cell Line Type | In Vitro IC50/GI50 | Citation |

| Quinoline-Carboxamide (4c) | HCT-116 | Colon | 7.15 µM | researchgate.net |

| Quinoline-Carboxamide (4d) | HepG-2 | Liver | 6.95 µM | researchgate.net |

| 3-Phenylquinolinone (58) | MCF-7 | Breast | 1.05 µM | nih.gov |

| 3-Phenylquinolinone (58) | MDA-MB-231 | Breast | 0.75 µM | nih.gov |

| CA-4 Analogue (62, 63) | K562 | Leukemia | 2-11 nM | nih.gov |

| CA-4 Analogue (54, 55, 56, 57) | A549, KB, DU145 | Lung, Oral, Prostate | 0.011–0.19 µM (GI50) | nih.gov |

| Isoquinoline Derivative (46) | LASCPC-01 | Prostate (Neuroendocrine) | 0.47 µM | researchgate.net |

Targeted Anticancer Approaches (e.g., specific kinase inhibition)

Quinoline-2-carboxamide (B1208818) derivatives have been extensively investigated as anticancer agents, with a primary mechanism of action being the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. nih.govresearchgate.netijmphs.com Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. arabjchem.org

Several analogues have demonstrated potent inhibitory effects against various kinases. For instance, a series of quinoline-2-carboxamides and 2-styrylquinolines were identified as potential inhibitors of Pim-1 kinase, a protein often upregulated in various human cancers. ijmphs.com The 8-hydroxyquinoline-7-carboxylic acid moiety was noted as an important pharmacophore in this context. ijmphs.com Another study reported a N-[3-(benzylmethylamino) propyl] - 8- methyl- 4- oxo- 5H- thieno[4,5- c] quinoline- 2- carboxamide derivative (CP734) as a potent and selective inhibitor of p21-activated kinase 1 (PAK1), with an IC50 value of 15.27 µM. ijmphs.com

Furthermore, quinoline derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and c-Met, which are involved in tumor angiogenesis and metastasis. nih.govarabjchem.org For example, 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives have shown potent c-Met inhibition, with one compound exhibiting an IC50 value of 0.59 nM and significant antitumor activity against a panel of six cancer cell lines. researchgate.net Similarly, quinoline derivatives linked with a cis-vinyl triamide motif have been synthesized and shown to act as apoptosis activators through the inhibition of EGFR tyrosine kinase. nih.gov One such compound, quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide 6f, demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line and was found to halt the cell cycle at the G1 phase. nih.gov

The antiproliferative activity of quinoline carboxylic acid derivatives has been confirmed in various cancer cell lines. nih.govresearchgate.net Quinoline-2-carboxylic acid, specifically, showed significant growth inhibition against both mammary (MCF7) and cervical (HeLa) cancer cells. nih.govresearchgate.net

| Compound Class/Derivative | Target Kinase | Biological Activity/Finding | Reference |

|---|---|---|---|

| Quinoline-2-carboxamides / 2-styrylquinolines | Pim-1 Kinase | Identified as potential inhibitors; 8-hydroxyquinoline-7-carboxylic acid moiety is a key pharmacophore. | ijmphs.com |

| CP734 (Thieno[4,5-c]quinoline-2-carboxamide derivative) | PAK1 | Potent and selective inhibitor with an IC50 of 15.27 µM. | ijmphs.com |

| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivatives | c-Met | Compound 29 showed an IC50 of 0.59 nM and broad antiproliferative activity (IC50 values of 0.022–0.35 µM) against various cancer cell lines. | researchgate.net |

| Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide 6f | EGFR Tyrosine Kinase | Potent antiproliferative agent against MCF-7 cells, inducing apoptosis and cell cycle arrest at G1 phase. | nih.gov |

| Quinoline-2-carboxylic acid | Not specified | Demonstrated significant growth inhibition capacity against mammary MCF7 and cervical HeLa cancer cells. | nih.govresearchgate.net |

Anti-inflammatory Potential

The anti-inflammatory properties of quinoline carboxamide derivatives have been a subject of significant research. nih.govalliedacademies.orgabacademies.org These compounds are evaluated for their ability to mitigate inflammatory responses, often through mechanisms that may involve the inhibition of inflammatory mediators or enzymes. alliedacademies.orgresearchgate.net

In one study, a series of novel 2-phenylquinoline-4-carboxamide (B4668241) derivatives were synthesized and screened for their anti-inflammatory activity using a carrageenan-induced paw edema model in rats. alliedacademies.orgabacademies.org One derivative, compound 5, which incorporated a nucleoside analogue, demonstrated potent anti-inflammatory effects comparable to the standard drug, diclofenac (B195802) sodium. alliedacademies.orgabacademies.org This suggests that the quinoline carboxamide scaffold is a promising lead for developing new anti-inflammatory agents. alliedacademies.org

Another investigation focused on the anti-inflammatory potential of various quinoline carboxylic acids in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. nih.govresearchgate.net Both quinoline-3-carboxylic acid and quinoline-4-carboxylic acid showed impressive anti-inflammatory activity, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing cytotoxicity to the macrophages. nih.govresearchgate.net The proposed mechanism for some quinoline derivatives involves the chelation of divalent metals, facilitated by the proximity of the carboxylic acid and the nitrogen atom in the quinoline ring. nih.govresearchgate.net

| Compound/Derivative | Model/Assay | Key Finding | Reference |

|---|---|---|---|

| 2-Phenylquinoline-4-carboxamide (Compound 5) | Carrageenan-induced rat paw edema | Showed significant anti-inflammatory activity, comparable to the standard drug diclofenac sodium. | alliedacademies.orgabacademies.org |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Exerted appreciable anti-inflammatory affinity, comparable to indomethacin. | nih.govresearchgate.net |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Exerted appreciable anti-inflammatory affinity, comparable to indomethacin. | nih.govresearchgate.net |

Antiviral Efficacy (e.g., SARS-CoV-2, Rift Valley fever virus, Tacaribe virus)

The broad biological activity of the quinoline scaffold extends to antiviral applications, with derivatives showing inhibitory effects against a range of viruses. nih.gov

Rift Valley Fever Virus (RVFV): RVFV is a mosquito-borne bunyavirus that poses a significant threat to both livestock and human health. nih.govnih.govdiva-portal.org Currently, no approved antiviral therapies exist for RVFV infection. nih.govnih.gov Research into small molecule inhibitors has identified several promising candidates. In one screening effort, 47 novel RVFV inhibitors were identified, primarily from the α-Hydroxytropolone and N-Hydroxypyridinedione chemical classes, with effective concentrations (EC50) ranging from 1.2 to 56 μM in Vero cells. nih.govplos.org Another compound, benzavir-2, previously known for its activity against DNA viruses, was found to efficiently inhibit RVFV infection, viral RNA production, and the generation of progeny viruses in vitro. cabidigitallibrary.org

Tacaribe Virus (TCRV): TCRV is a non-pathogenic New World arenavirus that is closely related to highly pathogenic viruses like Junín virus. plos.orgnih.gov It is often used as a safer model for studying arenavirus replication and for the initial screening of antiviral drugs. plos.orgnih.gov The arenavirus nucleoprotein (NP) is a key target for antiviral development as it is essential for viral genome replication and transcription. nih.gov Studies have shown that the N-terminal domain of the TCRV NP is crucial for its self-interaction, which is necessary for nucleocapsid activity. nih.gov Compounds that disrupt this interaction could serve as effective antivirals. For example, ST-294, a potent inhibitor of New World arenavirus membrane fusion, has demonstrated activity in a newborn mouse model of TCRV infection. plos.org

While direct studies on this compound for SARS-CoV-2 were not prominently found, the broader class of quinoline derivatives has been a major focus of research for various viruses, suggesting a potential avenue for future investigation. nih.gov

Other Preclinical Therapeutic Explorations

A significant area of preclinical investigation for quinoline-2-carboxamide derivatives is in agriculture as herbicides. nih.gov The mechanism of action for many of these compounds is the inhibition of photosynthetic electron transport (PET) in photosystem II (PS II), a critical process for plant survival. nih.govresearchgate.netnih.gov This mode of action is shared by over half of the commercially available herbicides. nih.govresearchgate.net

A study involving a series of substituted quinoline-2-carboxamides found that they could inhibit PET in spinach chloroplasts. nih.gov The activity is influenced by the nature of the substituent on the amide nitrogen. For instance, N-benzyl-2-naphthamide, an analogue, was found to be a potent PET inhibitor with an IC50 value of 7.5 μmol/L. nih.gov Another investigation into halogenated 8-hydroxyquinoline-2-carboxanilides revealed that N-(3-Fluorophenyl)-8-hydroxyquinoline-2-carboxamide had the highest PET inhibition activity with an IC50 of 2.3 µmol/L. researchgate.net These compounds are believed to interact with tyrosine radicals on the donor side of PS II, thereby interrupting electron flow. researchgate.net

| Compound/Derivative Class | Activity | IC50 Value | Reference |

|---|---|---|---|

| N-benzyl-2-naphthamide | PET Inhibition | 7.5 µmol/L | nih.gov |

| N-(3-Fluorophenyl)-8-hydroxyquinoline-2-carboxamide | PET Inhibition | 2.3 µmol/L | researchgate.net |

| N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | PET Inhibition | 44.2 µM | mdpi.com |

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). google.com Inhibition of PDE10A has been explored primarily for neuropsychiatric disorders, but it also holds potential for other conditions. google.comnih.gov Quinoline derivatives have been identified as potent inhibitors of the PDE10A enzyme. google.com

A novel class of PDE10A inhibitors was developed starting from the lead compound MP-10 (2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline). nih.gov By replacing the phenoxymethyl (B101242) part of MP-10, researchers identified compound 14 (2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline), which showed moderate PDE10A inhibitory activity but with improved metabolic stability. nih.gov Further optimization led to the synthesis of analogues with high potency and selectivity for PDE10A. For example, compounds 10b and 11a showed very high binding affinity for PDE10A with IC50 values of 0.28 nM and 0.24 nM, respectively. researchgate.net While the primary application discussed is for CNS disorders, the modulation of cAMP/cGMP signaling pathways by PDE10A inhibitors could have broader metabolic implications, including potential antidiabetic effects, though this specific application requires more direct investigation.

| Compound | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| Compound 10b | PDE10A | 0.28 ± 0.06 | researchgate.net |

| Compound 11a | PDE10A | 0.24 ± 0.05 | researchgate.net |

| Compound 11b | PDE10A | 0.36 ± 0.03 | researchgate.net |

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity, learning, and memory. researchgate.netnih.gov However, their overactivation can lead to excitotoxicity and neuronal damage, implicating them in various neurological disorders. nih.gov Consequently, modulating NMDA receptor activity is a key strategy for neuroprotection.